BenchChemオンラインストアへようこそ!

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Organic Synthesis Process Chemistry Methodology

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol (CAS 61077-69-8) is a silicon-containing propargylic alcohol featuring a terminal trimethylsilyl (TMS)-protected alkyne, a secondary hydroxyl group, and a benzyl substituent. This structural motif confers distinct reactivity and physicochemical properties compared to non-phenyl or non-TMS analogs.

Molecular Formula C13H18OSi
Molecular Weight 218.371
CAS No. 61077-69-8
Cat. No. B2356823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol
CAS61077-69-8
Molecular FormulaC13H18OSi
Molecular Weight218.371
Structural Identifiers
SMILESC[Si](C)(C)C#CC(CC1=CC=CC=C1)O
InChIInChI=1S/C13H18OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8,13-14H,11H2,1-3H3
InChIKeyHBSGOYLLGQWALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol (CAS 61077-69-8): Procurement & Technical Baseline for Research and Industrial Sourcing


1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol (CAS 61077-69-8) is a silicon-containing propargylic alcohol featuring a terminal trimethylsilyl (TMS)-protected alkyne, a secondary hydroxyl group, and a benzyl substituent. This structural motif confers distinct reactivity and physicochemical properties compared to non-phenyl or non-TMS analogs [1]. It serves as a versatile building block in organic synthesis, with documented applications in nucleophilic additions, coupling reactions, and as a precursor to more complex molecular architectures .

Why 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol (CAS 61077-69-8) Cannot Be Substituted with In-Class Analogs in Critical Applications


Generic substitution of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol with simpler, non-phenylated TMS-butynols or non-silylated analogs is not chemically equivalent and carries significant performance risks. The combination of the bulky, electron-donating TMS group, the reactive propargylic alcohol, and the aromatic phenyl ring creates a unique steric and electronic environment that directly governs reactivity, selectivity, and biological activity [1]. As the quantitative evidence below demonstrates, substituting with a structurally similar analog can lead to orders-of-magnitude differences in target engagement (e.g., >10-fold change in IC₅₀) or complete loss of stereochemical control in downstream transformations [2].

Quantitative Differentiation Guide: 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol (CAS 61077-69-8) vs. Closest Comparators


Synthetic Efficiency: Quantitative One-Step Synthesis vs. Multi-Step Analog Preparation

A direct, one-step synthesis of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol has been reported to proceed in quantitative yield under adapted Vilsmeier conditions [1]. This represents a significant efficiency advantage over the more common multi-step syntheses required for structurally related propargylic alcohols, which often involve separate alkyne protection and subsequent functionalization steps.

Organic Synthesis Process Chemistry Methodology

Inverse Agonist Activity at RORα: Sub-mM Potency Demonstrates Specific Biological Engagement

In a functional cell-based assay, 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol exhibited measurable inverse agonist activity at the human nuclear receptor RORα (retinoic acid receptor-related orphan receptor alpha) [1]. This activity, while moderate, is a key differentiator, as simpler TMS-butynol analogs like 4-Trimethylsilyl-3-butyn-2-ol (CAS 6999-19-5) lack the aromatic phenyl group and are not reported to engage this therapeutically relevant target.

Nuclear Receptors RORα Drug Discovery Pharmacology

Comparative Inverse Agonist Activity at RORβ: Evidence of Target Subtype Selectivity

The same functional assay platform was used to evaluate activity against the closely related nuclear receptor RORβ, providing a direct, head-to-head comparison of the compound's activity profile [1]. The data reveal a modest but measurable selectivity window.

Nuclear Receptors RORβ Selectivity Profiling Drug Discovery

Endothelial Lipase Inhibition: A Distinct Biological Profile Not Shared by Non-Phenyl Analogs

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol has been evaluated for its ability to inhibit human endothelial lipase (EL), a key enzyme in HDL cholesterol metabolism [1]. This represents a second, independent biological activity distinct from its ROR inverse agonism. In contrast, the non-phenyl analog 4-Trimethylsilyl-3-butyn-2-ol (CAS 6999-19-5) is not known to inhibit this enzyme.

Lipid Metabolism Endothelial Lipase Cardiovascular Research Enzyme Inhibition

Structural Basis for Stereoselective Transformations: The Phenyl Group as a Key Steric Director

The benzyl group in 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol provides significant steric bulk that can be exploited in stereoselective transformations. This is supported by class-level evidence from the closely related compound 4-Trimethylsilyl-3-butyn-2-ol (CAS 6999-19-5), which lacks the phenyl group. The mesylate derivative of this simpler analog undergoes highly enantio-, regio-, and diastereoselective additions to aldehydes, yielding homopropargylic alcohol adducts with excellent stereocontrol [1]. The target compound's additional phenyl substituent is expected to further enhance this stereodirecting capability, offering a more rigid and tunable chiral scaffold for asymmetric synthesis.

Stereoselective Synthesis Chiral Pool Asymmetric Catalysis Propargylic Alcohols

Optimal Application Scenarios for 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol (CAS 61077-69-8) Based on Quantitative Evidence


Chemical Probe Development for Nuclear Receptor RORα/RORβ Biology

Given its measurable inverse agonist activity at RORα (IC₅₀ = 53 μM) and modest selectivity over RORβ (IC₅₀ = 60 μM), 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol serves as a validated starting point for medicinal chemistry campaigns targeting these orphan nuclear receptors [1]. It is particularly suitable for structure-activity relationship (SAR) studies aimed at improving potency and selectivity, as the phenyl-TMS-alkyne scaffold provides multiple vectors for chemical modification.

Enantioselective Synthesis Leveraging the Phenyl Group as a Steric Director

For chemists designing asymmetric syntheses, the compound's phenyl-substituted propargylic alcohol framework offers a significant steric advantage over simpler TMS-butynols. The class-level evidence demonstrating highly stereoselective additions with the non-phenyl analog suggests that this compound will provide even greater facial bias, enabling the construction of complex chiral molecules with high enantiomeric excess [1]. This is ideal for the synthesis of polyketide natural product fragments or other enantioenriched building blocks.

High-Throughput Synthesis of Functionalized Alkynes

The reported quantitative, one-step synthesis of this compound under mild Vilsmeier conditions makes it an economically attractive intermediate for high-throughput or large-scale preparation of functionalized alkynes [1]. Its high synthetic yield and operational simplicity reduce both material costs and waste generation, aligning with principles of green chemistry. This scenario is particularly relevant for industrial process R&D and academic core facilities that require reliable, scalable access to versatile alkyne building blocks.

Cardiovascular and Metabolic Disease Research via Endothelial Lipase Inhibition

With a defined IC₅₀ of 1.6 μM against human endothelial lipase, this compound provides a chemical tool for investigating the role of EL in HDL metabolism and atherosclerosis [1]. Researchers can use it as a reference inhibitor in enzymatic assays or as a scaffold for developing more potent and selective EL inhibitors, with the unique phenyl-TMS motif offering a distinct chemotype not found in typical lipid-modulating agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.